Tiostrepton

Descripción

Propiedades

Key on ui mechanism of action |

L-Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system. BCAAs are used as a source of energy for muscle cells. During prolonged exercise, BCAAs are released from skeletal muscles and their carbon backbones are used as fuel, while their nitrogen portion is used to form another amino acid, Alanine. Alanine is then converted to Glucose by the liver. This form of energy production is called the Alanine-Glucose cycle, and it plays a major role in maintaining the body's blood sugar balance. |

|---|---|

Número CAS |

1393-48-2 |

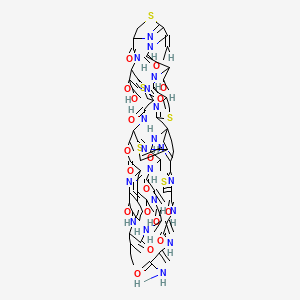

Fórmula molecular |

C72H85N19O18S5 |

Peso molecular |

1664.9 g/mol |

Nombre IUPAC |

N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,8S,11Z,15S,18S,25S,26R,35R,37S,40S,46S,53S,59S)-37-[(2S)-butan-2-yl]-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,40,46-trimethyl-43-methylidene-6,9,16,23,28,38,41,44,47-nonaoxo-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C72H85N19O18S5/c1-14-26(3)47-63(105)78-30(7)57(99)75-28(5)56(98)76-31(8)58(100)91-72-19-18-40(66-85-43(22-111-66)59(101)77-29(6)55(97)74-27(4)54(73)96)81-52(72)42-21-112-67(83-42)49(34(11)109-69(107)41-20-37(32(9)92)36-16-17-39(79-47)51(95)50(36)80-41)89-60(102)44-24-113-68(86-44)53(71(13,108)35(12)94)90-62(104)45-23-110-65(84-45)38(15-2)82-64(106)48(33(10)93)88-61(103)46-25-114-70(72)87-46/h15-17,20-22,24-26,30-35,39,45,47-49,51-53,79,92-95,108H,4-6,14,18-19,23H2,1-3,7-13H3,(H2,73,96)(H,74,97)(H,75,99)(H,76,98)(H,77,101)(H,78,105)(H,82,106)(H,88,103)(H,89,102)(H,90,104)(H,91,100)/b38-15-/t26-,30-,31-,32-,33+,34+,35+,39+,45+,47-,48-,49-,51-,52+,53+,71+,72+/m0/s1 |

Clave InChI |

NSFFHOGKXHRQEW-AIHSUZKVSA-N |

SMILES isomérico |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NC(=C)C(=O)N[C@H](C(=O)N[C@]23CCC(=N[C@@H]2C4=CSC(=N4)[C@H]([C@H](OC(=O)C5=NC6=C(C=C[C@H]([C@@H]6O)N1)C(=C5)[C@H](C)O)C)NC(=O)C7=CSC(=N7)[C@@H](NC(=O)[C@H]8CSC(=N8)/C(=C/C)/NC(=O)[C@@H](NC(=O)C9=CSC3=N9)[C@@H](C)O)C(C)([C@@H](C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C)C |

SMILES canónico |

CCC(C)C1C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC23CCC(=NC2C4=CSC(=N4)C(C(OC(=O)C5=NC6=C(C=CC(C6O)N1)C(=C5)C(C)O)C)NC(=O)C7=CSC(=N7)C(NC(=O)C8CSC(=N8)C(=CC)NC(=O)C(NC(=O)C9=CSC3=N9)C(C)O)C(C)(C(C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C)C |

Apariencia |

Solid powder |

Punto de ebullición |

250 °C (sublimes) |

Color/Form |

Orthorhombic crystals from water White crystalline powde |

Densidad |

1.432 g/cu cm at 22 °C |

melting_point |

300 dec °C Mp 297 ° dec. 297 °C (decomposes) 300°C |

Otros números CAS |

18875-37-1 77160-91-9 130380-93-7 56-41-7 |

Descripción física |

OtherSolid Solid White crystalline powder; odourless |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

164000 mg/L (at 25 °C) 164 mg/mL at 25 °C Solubility in cold 80% ethanol = 0.2% Slightly soluble in ethanol, pyridine; insoluble in ether, acetone In water, 1.64X10+5 mg/L at 25 °C 204 mg/mL Solublein water Slightly soluble (in ethanol) |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Abufène Alanine Alanine, L Isomer Alanine, L-Isomer L Alanine L-Alanine L-Isomer Alanine |

Presión de vapor |

1.05X10-7 mm Hg at 25 °C (est) |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Isolation of Tiostrepton: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tiostrepton, a complex thiopeptide antibiotic, has been a subject of scientific interest for decades due to its potent antimicrobial and anticancer activities. First isolated from Streptomyces azureus, its intricate molecular architecture and multifaceted mechanism of action present both a challenge and an opportunity for drug discovery and development. This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound. It includes detailed experimental protocols, quantitative data from various stages of the process, and visualizations of the key signaling pathways affected by this remarkable natural product.

Discovery and Producing Organisms

This compound was first reported in 1955 as a product of Streptomyces azureus.[1] Subsequently, other Streptomyces species, including Streptomyces laurentii and Streptomyces hawaiiensis, were also identified as producers.[1][2][3] These Gram-positive, soil-dwelling bacteria are renowned for their ability to synthesize a wide array of secondary metabolites with diverse biological activities.[4][5] The initial discovery of this compound's potent activity against Gram-positive bacteria spurred further investigation into its chemical nature and therapeutic potential.

Fermentation and Isolation

The production of this compound is typically achieved through submerged aerobic fermentation of a this compound-producing Streptomyces strain. The following sections detail a representative protocol for the fermentation and subsequent isolation and purification of this compound.

Experimental Protocol: Fermentation

This protocol is based on methods described for the submerged fermentation of Streptomyces species for antibiotic production.[2][6][7][8][9][10]

2.1.1. Media Preparation:

-

Seed Medium (per liter):

-

Yeast Extract: 4 g

-

Malt Extract: 10 g

-

Mannitol: 4 g

-

pH adjusted to 7.2 before sterilization.

-

-

Production Medium (per liter):

-

Starch: 20 g

-

Glucose: 10 g

-

Soybean Meal: 10 g

-

Corn Steep Liquor: 5 g

-

(NH₄)₂SO₄: 2 g

-

CaCO₃: 2 g

-

Trace Element Solution: 1 mL (containing FeSO₄·7H₂O, MnCl₂·4H₂O, ZnSO₄·7H₂O)

-

2.1.2. Fermentation Conditions:

-

Inoculum Preparation: A spore suspension of the Streptomyces strain is used to inoculate a baffled flask containing the seed medium. The culture is incubated at 28-30°C with shaking at 200-250 rpm for 48-72 hours.

-

Production Culture: The seed culture is then used to inoculate the production medium at a 5-10% (v/v) ratio in a fermenter.

-

Fermentation Parameters: The production culture is maintained at 25-30°C for 96-120 hours. The pH is maintained between 6.5 and 7.5, and the dissolved oxygen level is kept above 30% through controlled agitation and aeration.

Experimental Protocol: Isolation and Purification

The following protocol is a generalized procedure based on established methods for the extraction and purification of thiopeptide antibiotics.[2][11]

-

Mycelial Harvest: After fermentation, the culture broth is centrifuged to separate the mycelial biomass from the supernatant. This compound is primarily located within the mycelia.

-

Extraction: The mycelial cake is extracted with an organic solvent such as chloroform (B151607) or methanol. The extraction is typically performed with stirring for several hours.

-

Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract.

-

Washing and Precipitation: The crude extract is washed with a non-polar solvent like hexane (B92381) to remove lipids and other impurities. This compound can then be precipitated by the addition of a less polar solvent, such as diethyl ether.

-

Crystallization: The precipitated this compound is collected and can be further purified by crystallization from a solvent system like chloroform-methanol.

Isolation and Purification Workflow

Caption: Workflow for the isolation and purification of this compound.

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇₂H₈₅N₁₉O₁₈S₅ |

| Molar Mass | 1664.83 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 246-256 °C (decomposes) |

| Solubility | Soluble in chloroform, dichloromethane, dioxane, pyridine, glacial acetic acid, and DMF. Practically insoluble in lower alcohols, nonpolar organic solvents, and dilute aqueous acids or bases. |

Spectroscopic Data

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Functional Group/Residue | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 8.5 | 110 - 150 |

| Olefinic Protons | 5.0 - 6.5 | 100 - 140 |

| α-Protons (amino acids) | 3.5 - 5.0 | 40 - 65 |

| Methyl Protons | 0.8 - 2.5 | 10 - 30 |

| Thiazole Carbons | - | 145 - 175 |

| Carbonyl Carbons | - | 160 - 180 |

Note: The exact chemical shifts can vary depending on the solvent and instrument used. This table provides approximate ranges.

Table 2: Key Mass Spectrometry Data for this compound

| Ion Type | m/z Value | Interpretation |

| [M+H]⁺ | ~1665.5 | Protonated molecular ion |

| [M+Na]⁺ | ~1687.5 | Sodiated molecular ion |

| Fragment Ions | Various | Fragmentation of the peptide backbone and side chains provides structural information. |

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects through the modulation of several key cellular pathways.

Inhibition of Bacterial Protein Synthesis and the Stringent Response

In bacteria, this compound's primary mechanism of action is the inhibition of protein synthesis. It binds to a cleft in the 23S rRNA of the large ribosomal subunit, a site that also involves the ribosomal protein L11.[12] This binding event sterically hinders the association of elongation factors Tu (EF-Tu) and G (EF-G) with the ribosome, thereby halting protein elongation.

Furthermore, this compound's interaction with the L11 protein interferes with the stringent response, a bacterial stress response mechanism.[12][13][14][15][16] Under conditions of amino acid starvation, uncharged tRNAs bind to the ribosomal A-site, which activates the enzyme RelA to produce the alarmone (p)ppGpp.[12][13][15] (p)ppGpp then orchestrates a global reprogramming of gene expression to conserve resources. By binding to the L11-23S rRNA complex, this compound prevents the RelA-mediated synthesis of (p)ppGpp, thus disrupting the stringent response.[12][13][14]

Caption: this compound's inhibition of the stringent response.

Anticancer Activity via FOXM1 Inhibition

This compound has demonstrated significant anticancer activity, largely attributed to its inhibition of the Forkhead Box M1 (FOXM1) transcription factor.[13][17][18][19][20][21] FOXM1 is a key regulator of the cell cycle and is often overexpressed in various cancers, where it promotes proliferation and contributes to drug resistance.[17][18][19][20] this compound has been shown to downregulate the expression of FOXM1 and its downstream targets, such as Cyclin B1, leading to cell cycle arrest and apoptosis.[18][19] The proposed mechanism involves this compound forming a complex with FOXM1 and its DNA binding site, thereby preventing transcriptional activation.[18]

Caption: this compound's inhibition of the FOXM1 signaling pathway.

Immunomodulatory Effects via TLR9 Inhibition

Recent studies have revealed an immunomodulatory role for this compound through its inhibition of Toll-like receptor 9 (TLR9) signaling.[22][23][24][25] TLR9 is an intracellular receptor that recognizes unmethylated CpG DNA motifs, which are common in bacteria and viruses.[24][25] Upon activation, TLR9 initiates a signaling cascade, primarily through the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[23][24] this compound has been shown to inhibit TLR9-mediated NF-κB activation, suggesting its potential as an anti-inflammatory agent.[22]

References

- 1. Thiostrepton - Wikipedia [en.wikipedia.org]

- 2. US4064013A - Process for preparing thiostrepton - Google Patents [patents.google.com]

- 3. Streptomyces laurentii, a new species producing thiostrepton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. scispace.com [scispace.com]

- 8. Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbiologyresearch.org [microbiologyresearch.org]

- 10. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]

- 11. Production of a New Thiopeptide Antibiotic, TP-1161, by a Marine Nocardiopsis Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiostrepton, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Thiostrepton, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae [frontiersin.org]

- 14. Thiostrepton, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stringent response - Wikipedia [en.wikipedia.org]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Targeting of mutant p53-induced FoxM1 with thiostrepton induces cytotoxicity and enhances carboplatin sensitivity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular mechanism of Forkhead box M1 inhibition by thiostrepton in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular mechanism of Forkhead box M1 inhibition by thiostrepton in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Down-regulation of FoxM1 by thiostrepton or small interfering RNA inhibits proliferation, transformation ability and angiogenesis, and induces apoptosis of nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeting FoxM1 by thiostrepton inhibits growth and induces apoptosis of laryngeal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Targeting the TLR9-MyD88 pathway in the regulation of adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Surface toll-like receptor 9 on immune cells and its immunomodulatory effect - PMC [pmc.ncbi.nlm.nih.gov]

- 25. invivogen.com [invivogen.com]

The Production of Tiostrepton: A Technical Guide for Researchers

Abstract

Tiostrepton is a potent thiopeptide antibiotic with a complex molecular architecture, produced by select species of Gram-positive bacteria. This document provides a comprehensive technical overview of this compound, focusing on its microbial origin, biosynthetic pathway, and methodologies for its production, isolation, and analysis. It is intended to serve as a detailed resource for researchers, scientists, and professionals in the fields of natural product chemistry, microbiology, and drug development. This guide consolidates quantitative data, outlines detailed experimental protocols, and presents visual diagrams of key pathways and workflows to facilitate a deeper understanding and further research into this significant biomolecule.

Introduction

This compound is a natural product belonging to the ribosomally synthesized and post-translationally modified peptide (RiPP) class of antibiotics.[1] It exhibits potent activity against Gram-positive bacteria by inhibiting protein synthesis.[2] The producing organisms are primarily species of the genus Streptomyces, most notably Streptomyces laurentii and Streptomyces azureus.[2][3][4] This guide will delve into the technical details of this compound production, from the genetics of its biosynthesis to practical methodologies for its cultivation and purification.

Producing Organisms

The primary microorganisms identified as producers of this compound are:

-

Streptomyces laurentii : A species isolated from soil, it is a well-documented producer of this compound.[3][4]

-

Streptomyces azureus : Another soil-dwelling bacterium known for its ability to synthesize this compound.[3]

Other species, such as Streptomyces hawaiiensis and Streptomyces X-14b, have also been reported as producers.[3]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a dedicated gene cluster (tsr) that orchestrates the ribosomal synthesis of a precursor peptide followed by extensive post-translational modifications.

The tsr Biosynthetic Gene Cluster

The complete genome of Streptomyces laurentii ATCC 31255 has been sequenced, revealing the this compound biosynthetic gene cluster.[5] This cluster, annotated from genes SLA3859 (tsrS) to SLA3877 (tsrA), shows strong similarity to the corresponding cluster in S. azureus.[5] The precursor peptide, encoded by the tsrA gene, is a 58-amino acid peptide, which includes a 41-amino acid leader peptide and a 17-amino acid structural peptide with the sequence IASASCTTCICTCSCSS.

An overview of the key genes and their putative functions in the tsr gene cluster is presented in Table 1.

Table 1: Key Genes in the this compound (tsr) Biosynthetic Gene Cluster

| Gene | Proposed Function |

| Core Biosynthetic Genes | |

| tsrA | Encodes the precursor peptide. |

| tsrO | Cyclodehydratase involved in thiazole/thiazoline formation from cysteine residues. |

| tsrM | Dehydrogenase involved in thiazole/thiazoline formation. |

| tsrJ, K, S | Dehydratases that convert serine residues to dehydroalanines. |

| Quinaldic Acid Moiety Formation | |

| tsrT | Amidotransferase involved in the formation of the quinaldic acid moiety from tryptophan. |

| Other Modification and Transport Genes | |

| tsrR | Putative monooxygenase.[1] |

| Resistance Gene | |

| tsr | Confers resistance to this compound.[6] |

Biosynthetic Pathway

The biosynthesis of this compound can be summarized in the following key stages, as depicted in the signaling pathway diagram below.

Caption: Biosynthetic pathway of this compound.

Production of this compound

Fermentation

The production of this compound is typically achieved through submerged aerobic fermentation of Streptomyces laurentii or S. azureus. The optimization of fermentation conditions is crucial for maximizing yield.

Table 2: Fermentation Parameters for this compound Production

| Parameter | Recommended Condition | Reference |

| Producing Organism | Streptomyces laurentii A.T.C.C. No. 31255 | [7] |

| Temperature | ~25 °C | [7] |

| pH | Initial pH of 6.5-7.5 | [8][9] |

| Aeration | Submerged aerobic conditions | [7] |

| Incubation Time | 22 to 120 hours (optimal around 65 hours) | [7] |

| Agitation | 350-400 r.p.m. | [7] |

Table 3: Exemplary Fermentation Medium Composition

| Component | Concentration (g/L) |

| Carbon Sources | |

| Glucose | 30-40 |

| Corn Starch | 20 |

| Nitrogen Sources | |

| Soybean Meal | 15 |

| Peptone | 10 |

| Minerals | |

| CaCO₃ | 2 |

| CaCl₂·2H₂O | 0.1-0.2 |

Note: The optimal concentrations of media components can vary and should be determined experimentally for a specific strain and fermentation setup.[8][10]

Experimental Protocol: Fermentation of Streptomyces laurentii

-

Inoculum Preparation: Inoculate a suitable seed medium with spores or mycelial fragments of S. laurentii. Incubate at 25°C for 72 hours on a rotary shaker at 300 r.p.m.[7]

-

Production Fermentation: Transfer the seed culture to the production medium (see Table 3 for an example) at an inoculum volume of 5-20% (v/v).[8][9]

-

Fermentation Conditions: Maintain the fermentation at 25°C with agitation (350-400 r.p.m.) and aeration for 65-120 hours.[7]

-

Monitoring: Monitor the pH and adjust as necessary. Track the production of this compound using analytical methods such as HPLC.

Isolation and Purification

This compound is primarily located within the mycelium. The following protocol outlines a general procedure for its extraction and purification.

Experimental Protocol: Isolation and Purification of this compound

-

Harvesting: After fermentation, separate the mycelium from the supernatant by centrifugation.[7]

-

Extraction: Extract the antibiotic activity from the mycelial cake using chloroform (B151607). Pool the chloroform extracts.[7]

-

Concentration: Concentrate the pooled chloroform extracts in vacuo at approximately 40°C to obtain a residue.[7]

-

Washing: Wash the residue with small amounts of methanol (B129727) to remove impurities.[7]

-

Crystallization: Dissolve the washed residue in a small volume of chloroform. Induce crystallization by the addition of small volumes of methanol.[7]

-

Recrystallization (Optional): For higher purity, dissolve the crystalline material in boiling chloroform, concentrate the solution, and add ethanol (B145695) until cloudiness appears to promote recrystallization.[7]

Caption: Workflow for the isolation and purification of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound in fermentation broths and purified samples.

Experimental Protocol: HPLC Analysis of this compound

-

Sample Preparation: Extract this compound from the mycelium or dissolve a known amount of purified sample in a suitable solvent (e.g., a mixture of chloroform and methanol).

-

HPLC System: A standard HPLC system with a UV detector is suitable.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA) is a typical mobile phase system.

-

Detection: Monitor the elution at a wavelength where this compound has a strong absorbance, typically around 230-280 nm.

-

Quantification: Create a standard curve using purified this compound to quantify the concentration in unknown samples.

Genetic Manipulation

Genetic manipulation of the producing strains offers opportunities for strain improvement and the generation of novel this compound analogs.

Heterologous Expression

The entire tsr gene cluster can be cloned and expressed in a heterologous Streptomyces host. This approach can facilitate the study of the biosynthetic pathway and the production of this compound in a more genetically tractable host.[11]

Gene Inactivation

Targeted inactivation of genes within the tsr cluster can be used to elucidate the function of individual enzymes and to potentially generate novel derivatives of this compound.

Caption: Workflow for heterologous expression of the tsr gene cluster.

Conclusion

This technical guide has provided a detailed overview of the production of the thiopeptide antibiotic this compound. By understanding the producing organisms, the intricacies of the biosynthetic pathway, and the practical aspects of fermentation, isolation, and analysis, researchers are better equipped to explore the full potential of this valuable natural product. The methodologies and data presented herein serve as a foundation for further research aimed at optimizing production, elucidating biosynthetic mechanisms, and engineering novel derivatives with enhanced therapeutic properties.

References

- 1. uniprot.org [uniprot.org]

- 2. The Streptomyces Metabolite Thiostrepton Inhibits Regulatory T Cell Differentiation and Function to Boost Antitumor Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Streptomyces laurentii, a new species producing thiostrepton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Streptomyces laurentii - Wikipedia [en.wikipedia.org]

- 5. Complete Genome Sequence of Thiostrepton-Producing Streptomyces laurentii ATCC 31255 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The thiostrepton-resistance-encoding gene in Streptomyces laurentii is located within a cluster of ribosomal protein operons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US4064013A - Process for preparing thiostrepton - Google Patents [patents.google.com]

- 8. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere | PLOS One [journals.plos.org]

- 11. Heterologous production of thiostrepton A and biosynthetic engineering of thiostrepton analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Thiostrepton: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiostrepton, a complex thiopeptide antibiotic isolated from various Streptomyces species, has garnered significant attention for its potent biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure and multifaceted properties of thiostrepton. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development. The guide details its physicochemical characteristics, biosynthesis, and mechanisms of action as both a protein synthesis inhibitor and a modulator of the oncogenic transcription factor FOXM1. Detailed experimental protocols, quantitative data, and visual representations of key pathways are included to facilitate a deeper understanding and further investigation of this promising molecule.

Chemical Structure and Physicochemical Properties

Thiostrepton is a highly modified macrocyclic peptide antibiotic characterized by a complex arrangement of thiazole (B1198619) rings, dehydroamino acids, and a unique quinaldic acid moiety.[1][2] Its intricate structure is a testament to the sophisticated biosynthetic machinery of its producing organisms.

Table 1: Chemical and Physical Properties of Thiostrepton

| Property | Value | Reference(s) |

| Chemical Formula | C₇₂H₈₅N₁₉O₁₈S₅ | [1][3] |

| Molecular Weight | 1664.89 g/mol | [3] |

| CAS Number | 1393-48-2 | [1] |

| Appearance | White to off-white powder | |

| Melting Point | 248-257 °C (decomposes) | [4] |

| Solubility | Soluble in DMSO (up to 100 mg/mL) and DMF (approx. 25 mg/mL).[3][5] Sparingly soluble in aqueous buffers.[3] Poor water solubility.[6] | [3][5][6] |

| Predicted pKa | 10.43 ± 0.46 | [4] |

| Predicted logP | Data not available | |

| Optical Rotation | [α]²³_D_ -98.5° (glacial acetic acid); -61° (dioxane); -20° (pyridine) | [4] |

Biosynthesis of Thiostrepton

The biosynthesis of thiostrepton is a remarkable example of a ribosomally synthesized and post-translationally modified peptide (RiPP) pathway.[1] The process is orchestrated by a dedicated gene cluster, designated tsr, which encompasses over 20 genes (tsrA through tsrU).[1][7]

The biosynthesis initiates with the ribosomal synthesis of a precursor peptide, TsrA, which consists of a 41-amino acid leader peptide and a 17-amino acid core peptide (IASASCTTCICTCSCSS).[1] A cascade of enzymatic modifications then transforms this linear precursor into the complex, biologically active thiostrepton molecule. Key enzymatic steps include:

-

Thiazole/Thiazoline (B8809763) Formation: Cyclodehydratase (TsrO) and dehydrogenase (TsrM) catalyze the formation of thiazole or thiazoline rings from the cysteine residues within the core peptide.[1]

-

Dehydration: Dehydratases (TsrJ, K, and S) convert serine residues to dehydroalanines.[1]

-

Quinaldic Acid Moiety Formation: A series of enzymes, including a methyltransferase, aminotransferase, and cyclase, are responsible for the synthesis of the quinaldic acid precursor from tryptophan.[7]

-

Macrocyclization: The final steps involve the formation of the two macrocyclic structures that define the thiostrepton scaffold.

Caption: Overview of the Thiostrepton Biosynthesis Workflow.

Mechanism of Action

Thiostrepton exhibits its biological effects through at least two distinct mechanisms of action: inhibition of bacterial protein synthesis and modulation of the FOXM1 signaling pathway in cancer cells.

Inhibition of Bacterial Protein Synthesis

Thiostrepton is a potent inhibitor of protein synthesis in Gram-positive bacteria. Its primary target is the large (50S) ribosomal subunit. Specifically, it binds to a cleft formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[1] This binding event sterically hinders the association of essential elongation factors, such as Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu), with the ribosome.[8] By preventing the binding of these factors, thiostrepton effectively stalls the translocation step of protein synthesis, leading to bacterial growth inhibition.

Caption: Thiostrepton's Inhibition of Bacterial Protein Synthesis.

Inhibition of the FOXM1 Signaling Pathway

In addition to its antibacterial properties, thiostrepton has demonstrated significant anticancer activity. This is primarily attributed to its ability to inhibit the Forkhead Box M1 (FOXM1) transcription factor, a key regulator of cell cycle progression and a protein that is frequently overexpressed in a variety of human cancers. Thiostrepton has been shown to downregulate the expression of FOXM1 and its downstream targets, such as cyclin B1. This leads to cell cycle arrest, senescence, and ultimately, apoptosis in cancer cells. The precise mechanism of FOXM1 inhibition is thought to involve the formation of a tight complex between thiostrepton, FOXM1, and its DNA binding domain.[9]

Caption: Inhibition of the FOXM1 Signaling Pathway by Thiostrepton.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of thiostrepton.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method is crucial for the quantification and purity assessment of thiostrepton. While specific parameters can vary, a general approach involves a reversed-phase C18 column with UV detection.

-

Column: Wide-pore C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.

-

Detection: UV detection, with monitoring at wavelengths around 210 to 380 nm, is suitable for thiostrepton.

-

Sample Preparation: The sample matrix is a critical consideration. For oily formulations, appropriate extraction and sample clean-up steps are necessary to ensure accurate quantification and prevent column contamination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are indispensable tools for the structural elucidation of thiostrepton.

-

Sample Preparation: Thiostrepton is dissolved in a suitable deuterated solvent, such as deuterochloroform.

-

Data Acquisition: 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired.

-

Data Analysis: The unambiguous assignment of the numerous proton and carbon signals is achieved through the analysis of chemical shifts, coupling constants, and cross-peaks in the 2D spectra.[10] This detailed analysis allows for the confirmation of the complex cyclic structure and the stereochemistry of thiostrepton.[10]

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of thiostrepton in the solid state.

-

Crystallization: Growing single crystals of thiostrepton suitable for X-ray diffraction can be challenging but is a prerequisite for this technique.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.[11]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using methods like direct methods or Patterson synthesis and refined to obtain the final atomic coordinates, bond lengths, and bond angles.[12]

Ribosome Binding Assay

This assay is used to investigate the interaction of thiostrepton with the ribosome.

-

Preparation of Ribosomes: 70S ribosomes are purified from a suitable bacterial strain, such as E. coli.

-

Binding Reaction: Purified ribosomes are incubated with radiolabeled ([³⁵S]) thiostrepton.[13]

-

Separation of Bound and Free Ligand: The ribosome-bound thiostrepton is separated from the unbound ligand using techniques like nitrocellulose filter binding or size-exclusion chromatography.[8][14]

-

Quantification: The amount of bound thiostrepton is quantified by scintillation counting, allowing for the determination of binding affinity (Kd).[14]

GTP Hydrolysis Assay

This assay measures the effect of thiostrepton on the GTPase activity of elongation factors.

-

Reaction Mixture: The assay is performed in a reaction buffer containing purified 70S ribosomes, the elongation factor of interest (e.g., EF-G), and [γ-³²P]-labeled GTP.[8]

-

Incubation: The reaction is initiated and incubated at 37°C.

-

Measurement of GTP Hydrolysis: The amount of inorganic phosphate (B84403) ([³²P]Pi) released from the hydrolysis of GTP is measured over time, typically by a charcoal binding assay or thin-layer chromatography.[8]

-

Inhibition Studies: The assay is performed in the presence and absence of thiostrepton to determine its inhibitory effect on GTP hydrolysis.[8]

Caption: Logical Flow of Experimental Analysis for Thiostrepton.

Conclusion

Thiostrepton remains a molecule of significant interest due to its potent and dual-faceted biological activities. Its complex chemical structure presents both a challenge and an opportunity for medicinal chemists in the development of novel analogs with improved pharmacological properties. The detailed understanding of its biosynthesis opens avenues for synthetic biology approaches to generate new thiopeptide derivatives. Furthermore, its well-characterized mechanisms of action against both bacterial and cancer cells provide a solid foundation for further drug development efforts. This technical guide serves as a comprehensive repository of current knowledge on thiostrepton, with the aim of facilitating future research and unlocking the full therapeutic potential of this remarkable natural product.

References

- 1. Thiostrepton - Wikipedia [en.wikipedia.org]

- 2. How Thiostrepton Was Made in the Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. THIOSTREPTON | 1393-48-2 [chemicalbook.com]

- 5. selleckchem.com [selleckchem.com]

- 6. bioaustralis.com [bioaustralis.com]

- 7. researchgate.net [researchgate.net]

- 8. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanism of Forkhead box M1 inhibition by thiostrepton in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The solution conformation of the peptide antibiotic thiostrepton: a 1H NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. researchgate.net [researchgate.net]

- 14. The binding of thiostrepton to 23S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thiostrepton Biosynthesis Pathway in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the biosynthetic pathway for thiostrepton, a potent thiopeptide antibiotic produced by various Streptomyces species, including S. azureus and S. laurentii. Thiostrepton's complex, highly modified structure arises from a fascinating and intricate enzymatic assembly line, making it a subject of significant interest for natural product biosynthesis research and bioengineering efforts.

Executive Summary

Thiostrepton is a ribosomally synthesized and post-translationally modified peptide (RiPP), not a product of non-ribosomal peptide synthetases (NRPS). Its biosynthesis is orchestrated by the thiostrepton (tsr) gene cluster, which contains 21 identified genes (tsrA through tsrU). The pathway commences with the ribosomal synthesis of a 58-amino acid precursor peptide, TsrA. This precursor is composed of a 41-amino acid N-terminal leader peptide (LP) and a 17-amino acid C-terminal structural peptide (IASASCTTCICTCSCSS), which undergoes extensive enzymatic modification.[1]

The key post-translational modifications include:

-

Heterocyclization: Formation of multiple thiazole (B1198619)/thiazoline (B8809763) rings from cysteine residues.

-

Dehydration: Conversion of serine residues to dehydroalanines.

-

Core Formation: A proposed hetero-Diels-Alder cyclization to form the central dehydropiperidine ring.

-

Side-Ring System Assembly: Synthesis of a quinaldic acid moiety from tryptophan, which is then incorporated into a second macrocycle.

-

Final Tailoring: Additional enzymatic modifications, such as oxidation, to yield the mature thiostrepton molecule.

Understanding this pathway provides a roadmap for generating novel thiopeptide analogs with potentially improved therapeutic properties through genetic engineering and synthetic biology approaches.

The Thiostrepton Biosynthetic Gene Cluster (BGC)

The tsr gene cluster is the genetic locus responsible for the entire thiostrepton assembly line. The functions of many of the genes have been proposed based on homology and confirmed through gene disruption studies.[1][2]

| Gene | Proposed Function/Enzyme Class | Role in Pathway |

| tsrA | Precursor Peptide | Encodes the 58-amino acid precursor peptide (LP-Core).[1] |

| tsrO | Cyclodehydratase | Catalyzes the cyclization of cysteine residues to form thiazoline rings.[1] |

| tsrM | Dehydrogenase | Oxidizes thiazoline rings to thiazoles.[1] |

| tsrJ | Dehydratase | Involved in the conversion of serine residues to dehydroalanines.[1] |

| tsrK | Dehydratase | Involved in the conversion of serine residues to dehydroalanines.[1] |

| tsrS | Dehydratase | Involved in the conversion of serine residues to dehydroalanines.[1] |

| tsrN | Putative Diels-Alderase | Implicated in the hetero-Diels-Alder reaction for dehydropiperidine core formation.[1] |

| tsrL | Putative Diels-Alderase | Implicated in the hetero-Diels-Alder reaction for dehydropiperidine core formation.[1] |

| tsrF,A,E,B,D,U,P,Q,I | Quinaldic Acid Synthesis | A nine-gene cassette responsible for synthesizing the quinaldic acid moiety from tryptophan.[1] |

| tsrT | Amidotransferase / Methyltransferase | Involved in the early steps of quinaldic acid biosynthesis from tryptophan.[1][2] |

| tsrR | Putative Oxidoreductase | Proposed to catalyze the final oxidation of an isoleucine residue.[1] |

Note: The functions of several genes within the cluster remain putative and require further biochemical characterization.

The Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of thiostrepton is a highly orchestrated process involving the sequential action of modifying enzymes on the TsrA precursor peptide.

Step 1: Ribosomal Synthesis of the Precursor Peptide (TsrA)

The pathway initiates with the translation of the tsrA gene into a 58-amino acid polypeptide. This precursor consists of a leader peptide, which acts as a recognition handle for the modifying enzymes, and the core peptide, which is the substrate for all subsequent modifications.

Step 2: Formation of Thiazole Rings

The cysteine residues within the core peptide are converted into thiazole heterocycles. This is a two-step process:

-

Cyclodehydration: The cyclodehydratase TsrO catalyzes the condensation of the cysteine backbone amide with the thiol side chain to form a five-membered thiazoline ring.[1]

-

Dehydrogenation: The FMN-dependent dehydrogenase TsrM then oxidizes the thiazoline ring to the aromatic thiazole.[1]

Step 3: Dehydration of Serine Residues

Multiple serine residues in the core peptide are dehydrated to form dehydroalanine (B155165) (Dha). This reaction is catalyzed by a suite of dehydratases, including TsrJ, TsrK, and TsrS .[1] These Dha residues are critical for subsequent cyclization reactions.

Step 4: Formation of the Dehydropiperidine Core

The central six-membered dehydropiperidine ring is believed to be formed via an intramolecular hetero-Diels-Alder [4+2] cycloaddition reaction. The enzymes TsrN and TsrL are the proposed candidates for catalyzing this key bond-forming event, which establishes the characteristic core macrocycle of the thiopeptide family.[1]

Step 5: Synthesis and Attachment of the Quinaldic Acid Moiety

A defining feature of thiostrepton is its second macrocycle containing a quinaldic acid (QA) group. This moiety is synthesized from L-tryptophan in a complex multi-step process involving enzymes encoded by a nine-gene cassette (tsrFAEBDUPQI).[1] Key characterized steps include the activity of the radical S-adenosylmethionine (SAM) methyltransferase TsrT and the stereospecific oxidoreductase TsrU . Once synthesized, the QA moiety is attached to the modified peptide core to form the bicyclic structure.

Step 6: Final Tailoring

The final step in maturation is believed to be an oxidation of the isoleucine residue within the QA-containing macrocycle. The oxidoreductase TsrR is the primary candidate for catalyzing this transformation, yielding the final, biologically active thiostrepton molecule.[1]

Below is a diagram illustrating the logical flow of the thiostrepton biosynthesis pathway.

Key Experimental Protocols

This section outlines the general methodologies employed in the study of the thiostrepton biosynthetic pathway. These protocols are foundational for gene functional analysis, pathway engineering, and production optimization.

Gene Disruption and Knockout in Streptomyces

Objective: To inactivate a specific tsr gene to confirm its role in the biosynthetic pathway by observing the resulting phenotype (e.g., loss of production or accumulation of an intermediate).

Methodology (PCR-Targeting Based):

-

Construct Design: A disruption cassette is designed to replace the target gene. This cassette typically contains an antibiotic resistance gene (e.g., apramycin (B1230331) resistance, aac(3)IV) flanked by regions homologous to the upstream (left arm) and downstream (right arm) areas of the target gene.

-

Cassette Amplification: The disruption cassette is amplified by PCR.

-

Cosmid Recombination: A cosmid containing the entire tsr gene cluster is introduced into an E. coli strain expressing the λ-Red recombinase system (e.g., E. coli BW25113/pIJ790). The amplified disruption cassette is then electroporated into these cells, where λ-Red mediates the replacement of the target gene on the cosmid with the disruption cassette.

-

Intergeneric Conjugation: The modified cosmid is transferred from a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002) into the Streptomyces producer strain via conjugation on a suitable medium like MS agar.

-

Selection and Verification: Exconjugants are selected based on the antibiotic resistance conferred by the disruption cassette. Successful double-crossover homologous recombination events, resulting in the replacement of the chromosomal gene, are screened for by confirming the loss of a vector-encoded resistance marker. Gene replacement is verified by PCR analysis of genomic DNA.

Heterologous Expression of the tsr Gene Cluster

Objective: To express the entire tsr gene cluster in a well-characterized, genetically tractable host strain (e.g., Streptomyces coelicolor, Streptomyces lividans) to facilitate genetic studies and potentially improve production.

Methodology:

-

Vector Construction: A cosmid or Bacterial Artificial Chromosome (BAC) containing the complete tsr gene cluster is modified to include an integration system (e.g., the φC31 attP site and integrase gene) for site-specific integration into the heterologous host's chromosome.

-

Host Transfer: The integrative cosmid/BAC is transferred into the chosen Streptomyces host via intergeneric conjugation from an E. coli donor strain.

-

Cultivation and Analysis: The recombinant Streptomyces strain is cultivated in various production media. The fermentation broth and mycelial extracts are then analyzed for thiostrepton production.

-

Metabolite Detection: Thiostrepton production is typically assessed by bioassay against a sensitive indicator strain (e.g., Bacillus subtilis) and confirmed by analytical chemistry techniques.

Analysis of Thiostrepton Production by HPLC

Objective: To quantify the production of thiostrepton in fermentation cultures.

Methodology:

-

Sample Preparation: Streptomyces cultures are grown in a suitable production medium. At desired time points, the mycelium is separated from the broth by centrifugation. The mycelium is then extracted with an organic solvent (e.g., methanol (B129727) or acetone). The solvent is evaporated, and the resulting extract is redissolved in a suitable solvent for HPLC analysis.

-

Chromatographic Conditions (General):

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) (both often containing a modifier like 0.1% trifluoroacetic acid or formic acid) is employed.

-

Detection: Thiostrepton is monitored by UV absorbance, typically in the range of 210-380 nm.

-

Quantification: The concentration of thiostrepton is determined by comparing the peak area from the sample to a standard curve generated with purified thiostrepton.

-

-

Confirmation: The identity of the peak corresponding to thiostrepton is confirmed by comparing its retention time to that of an authentic standard and by Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the correct mass-to-charge ratio.

Below is a diagram illustrating a typical experimental workflow for a gene knockout study.

References

The Core Mechanism of Thiostrepton-Mediated Protein Synthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiostrepton, a potent thiopeptide antibiotic, serves as a critical tool in understanding the intricacies of bacterial protein synthesis and as a scaffold for novel drug development. This technical guide provides an in-depth exploration of the molecular mechanisms by which thiostrepton inhibits protein synthesis. By binding to a highly conserved region on the bacterial ribosome, thiostrepton disrupts the function of key translational GTPases, thereby stalling the ribosome at multiple stages of translation. This document details the binding site of thiostrepton, its multifaceted inhibitory actions on initiation and elongation factors, and the experimental methodologies used to elucidate these mechanisms. Quantitative data are summarized for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers in the field.

Introduction

Protein synthesis is a fundamental biological process and a major target for antibacterial agents. The bacterial 70S ribosome, a complex ribonucleoprotein machine, is responsible for translating messenger RNA (mRNA) into protein. This process is highly dynamic, involving the coordinated action of the small (30S) and large (50S) ribosomal subunits, transfer RNAs (tRNAs), and a suite of protein factors. Thiostrepton, a natural cyclic oligopeptide, exerts its bactericidal effects by targeting this intricate machinery.[1] This guide delves into the core mechanisms of thiostrepton's inhibitory action, providing a technical overview for advanced research and drug development.

The Thiostrepton Binding Site: A Critical Nexus

Thiostrepton binds to a specific, highly conserved site on the 50S ribosomal subunit, often referred to as the GTPase-associated center. This binding pocket is a cleft formed by the N-terminal domain of ribosomal protein L11 and helices 43 and 44 of the 23S ribosomal RNA (rRNA).[2][3] The interaction is cooperative; thiostrepton's affinity for the ribosome is significantly enhanced by the presence of L11, and conversely, L11's association with the ribosome is stabilized by thiostrepton.[4] Mutations in either the L11 protein or the rRNA at this site can confer resistance to the antibiotic.[1][5]

The strategic location of this binding site is central to thiostrepton's mechanism of action. It sterically overlaps with the binding sites of several translational GTPases, including Initiation Factor 2 (IF2), Elongation Factor Tu (EF-Tu), and Elongation Factor G (EF-G).[6][7] This direct competition for a common binding region is a primary driver of thiostrepton's inhibitory effects.

Mechanism of Inhibition: A Multi-pronged Attack on Translational GTPases

Thiostrepton's inhibition of protein synthesis is not limited to a single step but affects multiple phases of translation by interfering with the function of essential GTP-binding proteins (G-proteins).

Inhibition of Translation Elongation

The most extensively studied effect of thiostrepton is its potent inhibition of the elongation phase of protein synthesis, primarily by targeting Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu).

3.1.1. Interference with Elongation Factor G (EF-G)

EF-G is a key GTPase that catalyzes the translocation of tRNAs and mRNA through the ribosome after peptide bond formation. The mechanism by which thiostrepton inhibits EF-G function has been a subject of debate, with two prominent models:

-

The "Classical" Model (Inhibition of Stable Binding): This model posits that thiostrepton prevents the stable binding of the EF-G•GTP complex to the ribosome.[2] By occupying the overlapping binding site, thiostrepton creates a steric hindrance, particularly with domain V of EF-G, which abrogates the high-affinity interaction required for efficient GTP hydrolysis and translocation.[2][8] Evidence for this model comes from ribosome binding assays showing a significant reduction in the association of EF-G with the 70S ribosome in the presence of thiostrepton.[2][9][10]

-

The "Kinetic" Model (Inhibition of Post-GTP Hydrolysis Steps): An alternative model, based on rapid kinetic experiments, suggests that thiostrepton does not prevent the initial binding of EF-G or the single round of GTP hydrolysis.[11][12] Instead, it is proposed to lock the ribosome in a specific conformation that inhibits subsequent steps, such as the release of inorganic phosphate (B84403) (Pi), the conformational changes in EF-G required for translocation, and the subsequent dissociation of EF-G•GDP from the ribosome.[11][12] This effectively stalls the ribosome, preventing the turnover of EF-G and halting elongation.

While the precise step of inhibition is debated, it is clear that thiostrepton potently disrupts the EF-G functional cycle. It also inhibits the ribosome-dependent GTPase activity of Elongation Factor 4 (EF4), a factor involved in back-translocation.[2][9][10]

3.1.2. Interference with Elongation Factor Tu (EF-Tu)

EF-Tu is responsible for delivering aminoacyl-tRNAs (aa-tRNAs) to the A-site of the ribosome. Thiostrepton's binding site overlaps with the EF-Tu binding site, thereby preventing the productive binding of the EF-Tu•GTP•aa-tRNA ternary complex to the ribosome.[13][14] This blockade of aa-tRNA delivery to the A-site effectively halts peptide chain elongation.

Inhibition of Translation Initiation

Thiostrepton also impedes the initiation phase of protein synthesis by targeting Initiation Factor 2 (IF2).[15] IF2, another crucial GTPase, is responsible for recruiting the initiator fMet-tRNA to the P-site of the 30S subunit and facilitating the joining of the 50S subunit to form the 70S initiation complex.

Thiostrepton's inhibitory effects on initiation include:

-

Impairing 50S Subunit Joining: It can hinder the effective coupling of the 50S subunit with the 30S initiation complex.[13]

-

Distorting the IF2 Binding Site: By binding to the L11 region, thiostrepton is thought to induce a conformational change that leads to a non-productive interaction between IF2 and the ribosome.[6][15] This distortion affects the proper positioning of the fMet-tRNA in the peptidyl transferase center, thereby severely inhibiting the formation of the first peptide bond.[6][15] Interestingly, while it inhibits productive initiation, thiostrepton has been observed to increase the rate of multiple turnover, IF2-dependent GTPase activity, suggesting it may cause faster, non-productive cycling of IF2 on and off the ribosome.[6][15]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on thiostrepton's inhibitory activity.

Table 1: Inhibitory Concentrations of Thiostrepton

| Target Factor | Assay Type | Organism/System | IC50 / MIC | Reference(s) |

| EF-G | Ribosome-dependent GTP Hydrolysis | E. coli | ~0.15 µM | [2][9][10] |

| EF4 | Ribosome-dependent GTP Hydrolysis | E. coli | ~0.15 µM | [2][9][10] |

| Overall Protein Synthesis | In vivo | N. gonorrhoeae | < 0.54 µM | [7] |

Table 2: Binding Affinities of Thiostrepton

| Binding Partner | Assay Type | Kd (Dissociation Constant) | Reference(s) |

| 23S rRNA | Nitrocellulose Filter Binding | 2.4 x 10-7 M | [16] |

| Mutant 23S rRNA (A1067G) | Nitrocellulose Filter Binding | 3.5 x 10-6 M | [16] |

| Mutant 23S rRNA (A1067C) | Nitrocellulose Filter Binding | 2.4 x 10-5 M | [16] |

| Mutant 23S rRNA (A1067U) | Nitrocellulose Filter Binding | 4.8 x 10-5 M | [16] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the inhibitory action of thiostrepton.

Ribosome Binding Assay (Size-Exclusion Centrifugation)

This assay is used to determine the effect of thiostrepton on the stable binding of translational GTPases to the 70S ribosome.

Methodology:

-

Reaction Assembly: In a microcentrifuge tube, assemble the following components in GTPase reaction buffer (e.g., 90 mM K-HEPES pH 7.5, 100 mM NH4Cl, 20 mM Mg(OAc)2):

-

70S Ribosomes (final concentration: 1.0 µM)

-

Translational GTPase (e.g., EF-G) (final concentration: 4.0 µM)

-

GDPNP (a non-hydrolyzable GTP analog) (final concentration: 1 mM)

-

Thiostrepton (or vehicle control, e.g., DMSO) (final concentration: 10 µM)

-

-

Incubation: Incubate the reaction mixture at 37°C for 20 minutes to allow for complex formation.

-

Preparation of Spin Columns: Pre-equilibrate microfuge spin columns containing Sephacryl S-300 HR resin with GTPase binding buffer containing 1 mM GDPNP.

-

Separation: Apply 60 µL of the reaction mixture to the top of the prepared resin in the spin column.

-

Centrifugation: Immediately centrifuge the column at a low speed (e.g., 2000 rpm) for 2 minutes. The 70S ribosomes and any stably bound factors will elute in the flow-through, while smaller, unbound components will be retained in the resin.

-

Analysis: Analyze the eluted fractions by SDS-PAGE followed by Coomassie staining or Western blotting to visualize the presence or absence of the GTPase in the ribosome-containing fraction. A reduction of the GTPase band in the presence of thiostrepton indicates inhibition of stable binding.[2]

GTP Hydrolysis Assay (Multiple Turnover)

This assay measures the rate of GTP hydrolysis by translational GTPases in the presence and absence of thiostrepton.

Methodology:

-

Reaction Assembly: Assemble reaction mixtures in a suitable reaction buffer (e.g., 90 mM K-HEPES pH 7.5, 100 mM NH4Cl, 20 mM Mg(OAc)2) with the following components:

-

70S Ribosomes (final concentration: 0.2 µM)

-

GTPase (e.g., EF-G) (final concentration: 0.5 µM)

-

[γ-32P]-GTP (final concentration: 10 µM)

-

-

Pre-incubation: In reactions containing thiostrepton, pre-incubate the 70S ribosomes with the antibiotic (final concentration: 10 µM) at 37°C for 10 minutes.

-

Initiation of Reaction: Start the reaction by adding the GTPase and [γ-32P]-GTP. For time-course experiments, take aliquots at various time points.

-

Quenching and Separation: Stop the reaction by adding the aliquot to a solution of activated charcoal in acid. The charcoal will bind the unhydrolyzed [γ-32P]-GTP.

-

Centrifugation: Pellet the charcoal by centrifugation. The supernatant will contain the hydrolyzed 32Pi.

-

Quantification: Measure the amount of radioactivity in the supernatant using a scintillation counter. The amount of 32Pi is directly proportional to the amount of GTP hydrolyzed.[2][8]

In Vitro Translation Inhibition Assay

This assay provides a general measure of thiostrepton's ability to inhibit overall protein synthesis.

Methodology:

-

System: Utilize a commercially available bacterial cell-free coupled transcription-translation (TX-TL) system (e.g., PURExpress).[17][18][19]

-

Reporter: Use a plasmid DNA template encoding a reporter protein, such as Firefly Luciferase or Green Fluorescent Protein (GFP).

-

Reaction Setup: In a 96-well plate, set up the reactions according to the manufacturer's protocol, including the cell-free extract, reaction buffer, and the reporter plasmid.

-

Inhibitor Addition: Add serial dilutions of thiostrepton (dissolved in a suitable solvent like DMSO) to the experimental wells. Include a vehicle-only control.

-

Incubation: Incubate the plate at 37°C for 2-4 hours to allow for transcription and translation.

-

Detection:

-

For Luciferase: Add a luciferase assay reagent and measure the resulting luminescence using a plate reader.

-

For GFP: Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.

-

-

Analysis: A decrease in the reporter signal in the presence of thiostrepton indicates inhibition of protein synthesis. Calculate the IC50 value from the dose-response curve.[18]

Visualizing the Mechanism and Workflows

Thiostrepton's Mechanism of Action

Caption: Thiostrepton binds the ribosome and inhibits multiple translational GTPases.

Experimental Workflow: Ribosome Binding Assay

Caption: Workflow for assessing thiostrepton's effect on factor binding to the ribosome.

Experimental Workflow: GTP Hydrolysis Assay

Caption: Workflow for measuring the rate of ribosome-dependent GTP hydrolysis.

Conclusion

Thiostrepton's mechanism of action is a paradigm for the inhibition of protein synthesis through the targeting of a multifunctional ribosomal site. By binding to the L11-rRNA region, it effectively jams the gears of the translational machinery, preventing the productive action of essential GTPases involved in initiation and elongation. While the precise kinetic details of its inhibitory effect on EF-G are still under investigation, its ability to disrupt multiple stages of translation underscores its potency. The technical details and experimental frameworks presented in this guide offer a comprehensive resource for researchers aiming to further unravel the complexities of ribosomal function and to leverage this knowledge in the development of next-generation antimicrobial agents.

References

- 1. Thiostrepton - Wikipedia [en.wikipedia.org]

- 2. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 5. Thiostrepton-resistant mutants of Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thiostrepton, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. "Thiostrepton Inhibits Stable 70S Ribosome Binding and Ribosome-Depende" by P. Clint Spiegel, Justin D. Walter et al. [cedar.wwu.edu]

- 11. pnas.org [pnas.org]

- 12. pnas.org [pnas.org]

- 13. The mode of action of thiostrepton in the initiation of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The translation initiation functions of IF2: targets for thiostrepton inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The binding of thiostrepton to 23S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Tiostrepton Target Site on the 23S rRNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tiostrepton target site on the 23S ribosomal RNA (rRNA). This compound, a thiopeptide antibiotic, is a potent inhibitor of bacterial protein synthesis, and understanding its interaction with the ribosome is crucial for the development of novel antimicrobial agents. This document details the precise binding location, the molecular interactions, and the functional consequences of this compound binding, supported by quantitative data, detailed experimental protocols, and visual diagrams.

The this compound Binding Site: A Cleft in the GTPase Associated Center

This compound exerts its inhibitory function by binding to a specific region on the large (50S) ribosomal subunit known as the GTPase Associated Center (GAC). This functionally critical domain is involved in the recruitment and activation of translational GTPase factors such as Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu). The binding site is a cleft formed by domain II of the 23S rRNA and the N-terminal domain of ribosomal protein L11.[1][2]

The interaction is highly specific, with key nucleotides in the 23S rRNA playing a crucial role. In Escherichia coli, the primary determinant for this compound binding is adenosine 1067 (A1067) within a highly conserved loop.[3][4][5] Another nucleotide, adenosine 1095 (A1095) , also contributes to the binding, albeit to a lesser extent.[3][4] The smallest fragment of 23S rRNA capable of binding this compound with high affinity comprises residues 1052-1112.[6] The presence of ribosomal protein L11 significantly enhances the binding affinity of this compound to the 23S rRNA.[7][8][9]

Resistance to this compound can arise from mutations at these key nucleotide positions or through enzymatic modification. For instance, methylation of the 2'-hydroxyl group of A1067 by the TsnR methyltransferase confers resistance to the antibiotic.[10]

Quantitative Analysis of this compound Binding and Inhibition

The affinity of this compound for its ribosomal target and its inhibitory potency have been quantified through various biochemical assays. The following tables summarize key quantitative data from the literature.

Table 1: Dissociation Constants (KD) of this compound for E. coli 23S rRNA

| 23S rRNA Species | Dissociation Constant (KD) | Reference |

| Wild-type | 2.4 x 10-7 M | [6] |

| A1067G mutant | 3.5 x 10-6 M | [6] |

| A1067C mutant | 2.4 x 10-5 M | [6] |

| A1067U mutant | 4.8 x 10-5 M | [6] |

| 1052-1112 fragment | 3.0 x 10-7 M | [6] |

Table 2: Inhibition of Ribosome-Dependent GTP Hydrolysis by this compound

| Factor | IC50 | Reference |

| Elongation Factor G (EF-G) | 0.15 µM | [1][11][12] |

| Elongation Factor 4 (EF4) | 0.15 µM | [1][11][12] |

Mechanism of Action: Arresting the Elongation Cycle

The binding of this compound to the GAC sterically hinders the function of translational GTPases.[2] There has been some debate regarding the precise mechanism of inhibition. Early models suggested that this compound prevents the stable binding of EF-G to the ribosome.[1] More recent kinetic studies indicate that this compound allows the initial binding of EF-G and a single round of GTP hydrolysis but inhibits subsequent steps.[13] Specifically, it is proposed to block the conformational changes in the ribosome that are necessary for the release of inorganic phosphate (B84403) (Pi), the translocation of tRNAs, and the dissociation of EF-G from the ribosome.[13] This effectively stalls the ribosome during the elongation phase of protein synthesis.

The following diagram illustrates the proposed mechanism of this compound's inhibitory action on the EF-G-mediated translocation step.

Caption: Proposed mechanism of this compound inhibition of protein synthesis elongation.

Experimental Protocols

The characterization of the this compound binding site and its mechanism of action has relied on several key experimental techniques. Detailed methodologies for these experiments are provided below.

Nitrocellulose Filter Binding Assay

This assay is used to quantify the binding affinity of this compound to rRNA.

Protocol:

-

RNA Preparation: Synthesize or purify the desired 23S rRNA fragment (e.g., residues 1052-1112) or intact 23S rRNA. Ensure the RNA is properly folded by heating to 65°C for 5 minutes and then slowly cooling to room temperature in a buffer containing Mg2+.

-

Binding Reaction: Incubate a constant, low concentration of radiolabeled this compound with increasing concentrations of the rRNA in a binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2) at room temperature for 30 minutes.

-

Filtration: Pass the binding reactions through a nitrocellulose filter under vacuum. The rRNA and any bound this compound will be retained on the filter, while unbound this compound will pass through.

-

Washing: Wash the filters with cold binding buffer to remove any non-specifically bound this compound.

-

Quantification: Measure the amount of radioactivity retained on each filter using a scintillation counter.

-

Data Analysis: Plot the amount of bound this compound as a function of the rRNA concentration. Fit the data to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (KD).

Chemical Footprinting

This technique is used to identify the specific nucleotides in the rRNA that are in close contact with the bound antibiotic.

Protocol:

-

Complex Formation: Prepare a complex of the 70S ribosome (or 50S subunit) with this compound by incubating them together in an appropriate buffer.

-

Chemical Modification: Treat the ribosome-tiostrepton complex and a control sample of unbound ribosomes with a chemical probe that modifies the rRNA bases. A common probe is dimethyl sulfate (B86663) (DMS), which methylates the N1 of adenine (B156593) and the N3 of cytosine in single-stranded regions.

-

RNA Extraction: Purify the 23S rRNA from both the treated and control samples.

-

Primer Extension: Use a radiolabeled DNA primer that is complementary to a sequence downstream of the region of interest to perform reverse transcription. The reverse transcriptase will stop at the sites of chemical modification.

-

Gel Electrophoresis: Separate the resulting cDNA fragments by denaturing polyacrylamide gel electrophoresis.

-

Analysis: Compare the band patterns of the this compound-treated and control samples. Nucleotides that are protected from chemical modification in the presence of this compound are inferred to be part of the binding site.

The following workflow diagram illustrates the chemical footprinting experiment.

Caption: Workflow for identifying the this compound binding site using chemical footprinting.

Ribosome-Dependent GTPase Assay

This assay measures the effect of this compound on the GTP hydrolysis activity of translational GTPases like EF-G.

Protocol:

-

Reaction Setup: Prepare reaction mixtures containing purified 70S ribosomes, the GTPase of interest (e.g., EF-G), and varying concentrations of this compound in a suitable buffer.

-

Initiation: Start the reaction by adding [γ-32P]GTP.

-

Incubation: Incubate the reactions at 37°C for a defined period, allowing for multiple rounds of GTP hydrolysis.

-

Quenching: Stop the reactions by adding a solution that will precipitate the protein and ribosomes, leaving the hydrolyzed 32Pi in the supernatant. A common method is to add activated charcoal, which binds the unhydrolyzed [γ-32P]GTP.

-

Separation: Centrifuge the samples to pellet the charcoal and precipitated material.

-

Quantification: Measure the amount of 32Pi in the supernatant using a scintillation counter.

-

Data Analysis: Plot the amount of GTP hydrolyzed as a function of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the GTPase activity.

Logical Relationships in this compound Resistance

Resistance to this compound is primarily mediated by alterations in its binding site. The logical flow from a selective pressure to the manifestation of resistance is depicted in the diagram below.

Caption: Logical flow diagram illustrating the development of this compound resistance.

This guide provides a detailed technical overview of the this compound target site on the 23S rRNA, intended to be a valuable resource for researchers in the fields of microbiology, biochemistry, and drug development. The provided data, protocols, and diagrams offer a foundational understanding for further investigation and the design of novel therapeutics targeting the bacterial ribosome.

References

- 1. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Thiostrepton, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae [frontiersin.org]

- 3. The antibiotics micrococcin and thiostrepton interact directly with 23S rRNA nucleotides 1067A and 1095A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antibiotics micrococcin and thiostrepton interact directly with 23S rRNA nucleotides 1067A and 1095A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiostrepton binds to malarial plastid rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The binding of thiostrepton to 23S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding of thiostrepton to a complex of 23-S rRNA with ribosomal protein L11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. The RNA-binding domain of ribosomal protein L11 recognizes an rRNA tertiary structure stabilized by both thiostrepton and magnesium ion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

Beyond the Petri Dish: A Technical Guide to the Multifaceted Biological Activities of Tiostrepton

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiostrepton, a natural thiopeptide antibiotic, has long been recognized for its potent activity against Gram-positive bacteria. However, a growing body of research has unveiled a spectrum of biological activities that extend far beyond its antibacterial origins. This technical guide provides an in-depth exploration of the non-antibacterial properties of this compound, with a primary focus on its promising anticancer, anti-inflammatory, and antimalarial effects. We delve into the molecular mechanisms underpinning these activities, present available quantitative data on its efficacy, and provide detailed experimental protocols for key assays. Furthermore, this guide utilizes visualizations of critical signaling pathways and experimental workflows to offer a comprehensive resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound.

Anticancer Activity of this compound

This compound has emerged as a significant agent in cancer research due to its multifaceted inhibitory effects on cancer cell proliferation, migration, and survival. Its anticancer activity stems from the modulation of several key cellular pathways.

Mechanism of Action

1.1.1. FOXM1 Inhibition: A primary mechanism of this compound's anticancer effect is its ability to inhibit the Forkhead Box M1 (FOXM1) transcription factor.[1][2][3] FOXM1 is a crucial regulator of the cell cycle and is overexpressed in a wide range of human cancers, contributing to tumor progression and metastasis.[2][3] this compound has been shown to down-regulate the expression of FOXM1 at both the mRNA and protein levels in a time- and dose-dependent manner.[2] This inhibition is achieved primarily at the transcriptional and gene promoter levels and is independent of de novo protein synthesis.[2] By suppressing FOXM1, this compound can induce cell cycle arrest and apoptosis in cancer cells.[2][4]

1.1.2. Proteasome Inhibition: this compound also functions as a proteasome inhibitor.[5][6] The proteasome is a critical cellular machine responsible for degrading damaged or unnecessary proteins. Its inhibition by this compound disrupts protein homeostasis within cancer cells, leading to an accumulation of misfolded proteins and the induction of proteotoxic stress.[5][7] This stress can trigger the unfolded protein response (UPR) and ultimately lead to apoptotic cell death.[7][8]

1.1.3. Induction of Apoptosis and Cell Cycle Arrest: this compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways.[2][9] It can trigger the activation of caspases, key executioners of apoptosis, and modulate the expression of apoptosis-related proteins such as Bcl-2 and Bax.[9] Furthermore, this compound can induce cell cycle arrest, primarily at the G1 and S phases, preventing cancer cells from proliferating.[2][10]

1.1.4. Modulation of Other Signaling Pathways: Research has indicated that this compound's anticancer effects are also mediated through the modulation of other signaling pathways, including the NRF2-mediated oxidative stress response and the unfolded protein response.[5][8] It has also been shown to inhibit the peroxidase activity of the mitochondrial thioredoxin-dependent peroxide reductase (PRX3), leading to an accumulation of reactive oxygen species (ROS) and subsequent tumor cell death.[11][12]

Quantitative Data: In Vitro Efficacy

| Cell Line/Organism | Activity | IC50 Value | Reference |

| Plasmodium falciparum (CQ-sensitive, 3D7) | Antimalarial | ~10 µM | [8] |

| Plasmodium falciparum (CQ-resistant, Dd2) | Antimalarial | Not specified | [8] |

| Laryngeal Squamous Cell Carcinoma (Hep-2) | Anticancer | Dose-dependent inhibition (significant at ≥2 µM) | [13] |

| Breast Cancer Cells | Anticancer | Not specified | [1][2][10] |

| Nasopharyngeal Carcinoma (NPC) Cells | Anticancer | Dose-dependent reduction in viability | [5][6][8] |

| Medulloblastoma (Daoy) | Anticancer | Significantly decreased proliferation | [14] |

Anti-inflammatory Activity of this compound

Recent studies have highlighted the anti-inflammatory potential of this compound, suggesting its utility in treating various inflammatory diseases.[5]

Mechanism of Action